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molecular formula C15H11F3O2 B3057728 2-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 845826-90-6

2-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B3057728
M. Wt: 280.24 g/mol
InChI Key: GFNPGKWGCQKQLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07989457B2

Procedure details

Add sodium hydroxide (5.0N, 0.03 mL, 0.15 mmol) to 2-methyl-4′-trifluoromethyl-biphenyl-4-carboxylic acid methyl ester (2.52 g, 8.6 mmol) in methanol (15 mL) and stir for two hours. Acidify with 1.0 N HCl and extract desired compound with ethyl acetate three times. Wash organic phase with saturated sodium chloride solution, dry over Na2SO4, filter and concentrate under reduced pressure to provide 2.31 g (96%) of title compound.
Quantity
0.03 mL
Type
reactant
Reaction Step One
Name
2-methyl-4′-trifluoromethyl-biphenyl-4-carboxylic acid methyl ester
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].C[O:4][C:5]([C:7]1[CH:12]=[CH:11][C:10]([C:13]2[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][CH:14]=2)=[C:9]([CH3:23])[CH:8]=1)=[O:6]>CO>[CH3:23][C:9]1[CH:8]=[C:7]([C:5]([OH:6])=[O:4])[CH:12]=[CH:11][C:10]=1[C:13]1[CH:18]=[CH:17][C:16]([C:19]([F:20])([F:21])[F:22])=[CH:15][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.03 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
2-methyl-4′-trifluoromethyl-biphenyl-4-carboxylic acid methyl ester
Quantity
2.52 g
Type
reactant
Smiles
COC(=O)C1=CC(=C(C=C1)C1=CC=C(C=C1)C(F)(F)F)C
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stir for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Acidify with 1.0 N HCl and extract desired compound with ethyl acetate three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Wash organic phase with saturated sodium chloride solution, dry over Na2SO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C(=O)O)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.31 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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